molecular formula C8H11IN2O2 B3047163 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1354705-25-1

4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B3047163
CAS No.: 1354705-25-1
M. Wt: 294.09
InChI Key: LYVDBMZZVKLUIN-UHFFFAOYSA-N
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Description

4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at position 4 and a methyl group at position 3. The pyrazole ring is linked to a butanoic acid moiety via its 1-position. Key properties include:

  • Molecular formula: C₈H₁₁IN₂O₂
  • Molecular weight: 294.092 g/mol
  • ChemSpider ID: 28603088

Its iodine substituent enhances electrophilicity, while the methyl group contributes steric effects.

Properties

IUPAC Name

4-(4-iodo-3-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVDBMZZVKLUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253588
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-25-1
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the iodination of 3-methyl-1H-pyrazole using iodine and ammonium hydroxide to yield 4-iodo-3-methyl-1H-pyrazole . This intermediate can then be reacted with butanoic acid derivatives under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrazoles.
  • Oxidized or reduced derivatives.
  • Coupled products with various functional groups.

Scientific Research Applications

4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Chain/Functional Group Biological Activity
This compound C₈H₁₁IN₂O₂ 294.092 4-I, 3-CH₃ Butanoic acid (4-carbon chain) Not reported in literature
2-(4-Iodo-3-methylpyrazol-1-yl)butanoic acid C₈H₁₁IN₂O₂ 294.092 4-I, 3-CH₃ Butanoic acid (substituent on C2) Not reported in literature
4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine C₁₁H₉IN₄O ~340.12 (calculated) 4-I Pyrimidine + butynyloxy Herbicidal activity

Key Observations

a) Positional Isomerism in Butanoic Acid Derivatives

The first two compounds share identical molecular formulas but differ in the position of the pyrazole attachment on the butanoic acid chain:

  • User’s compound: Pyrazole linked to the terminal carbon (C4) of butanoic acid.
  • compound: Pyrazole attached to C2 of butanoic acid.

This positional isomerism may influence:

  • Acidity : Proximity of the pyrazole to the carboxylic acid (C2-substituted compound) could alter pKa via inductive effects.
  • Solubility : Longer distance between the polar carboxylic group and pyrazole (C4-substituted compound) may reduce aqueous solubility.
b) Heterocyclic System Variation

The pyrimidine derivative in replaces the carboxylic acid with a pyrimidine ring and a butynyloxy group , resulting in:

  • Reduced polarity : The absence of a carboxylic acid decreases hydrophilicity.
  • Biological activity : The pyrimidine core and alkynyl ether may enhance herbicidal action by mimicking nucleotide structures .
c) Substituent Effects on Pyrazole
  • Iodine : Common to all three compounds, iodine’s electron-withdrawing nature may enhance electrophilic reactivity, critical for herbicidal or medicinal activity.

Biological Activity

4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the pyrazole family, characterized by its unique structure which includes a pyrazole ring substituted with an iodine atom and a butanoic acid moiety. Its molecular formula is C₈H₁₁IN₂O₂, with a molecular weight of approximately 294.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H11IN2O2\text{C}_8\text{H}_{11}\text{I}\text{N}_2\text{O}_2

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antibacterial and Antifungal Properties : Pyrazole compounds have been explored for their antibacterial and antifungal activities. The presence of functional groups such as the pyrazole ring and carboxylic acid may enhance these effects.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.
  • Anticancer Potential : The compound is also being investigated for its anticancer activities, with mechanisms involving the modulation of specific molecular targets such as enzymes or receptors.

The mechanism of action for this compound involves its interaction with biological molecules. The iodine atom and the pyrazole ring are crucial for binding to specific targets, leading to the modulation of biological pathways. This interaction can influence various cellular processes, potentially leading to therapeutic effects .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
In Vitro Studies Demonstrated antibacterial activity against various strains, supporting its potential as a therapeutic agent.
Anti-inflammatory Studies Showed significant reduction in inflammatory markers in cell models treated with the compound.
Anticancer Research Indicated potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms .

Comparative Analysis

When compared to similar compounds within the pyrazole family, this compound exhibits distinct chemical and biological properties due to the combination of the iodine atom and butanoic acid group. This uniqueness may confer different reactivity profiles and biological activities, making it a valuable candidate for specific applications in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions between iodinated pyrazole precursors and butanoic acid derivatives. For example, alkylation of 4-iodo-3-methyl-1H-pyrazole with bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Characterization via 1H^1H-NMR and mass spectrometry (MS) is critical to confirm purity and structure. Similar protocols for pyrazole derivatives are described in synthetic workflows for branched carboxylic acids .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., iodine at pyrazole C4, methyl at C3).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (294.09 g/mol, C₈H₁₁IN₂O₂) .
  • Elemental Analysis : Quantify iodine content (~43.2% theoretical) to rule out dehalogenation.

Q. What analytical methods are recommended for assessing purity?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent).
  • Melting Point : Compare observed values (if crystalline) with literature data (if available). Purity standards for related pyrazole-carboxylic acids are reported in analytical catalogs .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined for this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for iodine displacement parameters and hydrogen bonding networks. SHELX programs are widely validated for halogenated heterocycles .

Q. What strategies resolve discrepancies in spectroscopic or crystallographic data?

  • Methodological Answer :

  • NMR Discrepancies : Check for tautomerism (common in pyrazoles) using variable-temperature NMR or deuterated solvents.
  • Crystallographic Ambiguities : Validate hydrogen atom positions via Hirshfeld surface analysis or DFT-optimized geometries. Cross-reference with analogous structures (e.g., 4-(4-Iodo-1H-pyrazol-1-yl)pyrimidine derivatives ).

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The C4-iodo group is reactive toward aryl boronic acids under Pd catalysis. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to avoid deborylation by the acidic butanoic moiety.
  • Stability Considerations : Iodine’s lability under strong bases or UV light requires inert atmospheres and light-protected storage .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate lipophilicity (experimental LogP ~1.5–2.0 for similar iodinated pyrazoles).
  • pKa Prediction : The butanoic acid group (pKa ~4.5) dominates solubility; molecular dynamics simulations can model ionization states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid

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